molecular formula C21H29N3O4 B14939467 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

カタログ番号: B14939467
分子量: 387.5 g/mol
InChIキー: PITWYTRBIIYROS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine core substituted with a 3,4-dimethoxybenzyl group at the 1-position and a 3,5-dimethyl-1,2-oxazol-4-yl acetamide moiety at the 4-position.

特性

分子式

C21H29N3O4

分子量

387.5 g/mol

IUPAC名

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C21H29N3O4/c1-14-18(15(2)28-23-14)12-21(25)22-17-7-9-24(10-8-17)13-16-5-6-19(26-3)20(11-16)27-4/h5-6,11,17H,7-10,12-13H2,1-4H3,(H,22,25)

InChIキー

PITWYTRBIIYROS-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and oxazole groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group with methoxy substituents can be introduced via nucleophilic substitution reactions.

    Formation of the Oxazole Ring: This step often involves cyclization reactions using suitable starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

科学的研究の応用

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Biology: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

作用機序

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Target/Activity Reference
Target Compound C22H27N3O4 397.47 3,4-Dimethoxybenzyl-piperidine, 3,5-dimethyloxazole acetamide Unknown (structural analogs suggest CNS or enzyme modulation)
Inobrodib (WHO-INN: (6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one) C33H35F2N5O3 619.67 Difluorophenyl, benzimidazole-oxazole, trans-methoxycyclohexyl Histone acetyltransferase p300/CBP inhibitor; anti-tumor activity
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide C15H15N3O2 269.30 Indole-substituted acetamide, 3,5-dimethyloxazole Unknown; indole moiety suggests serotonin receptor or kinase interactions
N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)carbonyl]-3-piperidinyl}-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide C21H28N6O5 452.49 Dual oxazole-oxadiazole moieties, methoxymethyl substituent Potential dual-targeting (e.g., enzyme inhibition or GPCR modulation)

Key Structural Differences and Implications

Substituent Variability: The target compound employs a 3,4-dimethoxybenzyl group on piperidine, which may enhance lipophilicity and CNS penetration compared to Inobrodib’s difluorophenyl and trans-methoxycyclohexyl groups (better metabolic stability and tumor targeting) . The oxadiazole-containing analog () replaces the dimethoxybenzyl group with a methoxymethyl-oxadiazole chain, likely improving solubility but reducing blood-brain barrier permeability .

Pharmacophore Modifications: The indole-substituted analog () replaces the piperidine with an indole ring, reducing molecular weight (269.30 vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Acidic pKa Basic pKa
Target Compound ~3.2 (estimated) <0.1 (low) ~14.7 ~8.5
Inobrodib ~4.5 <0.01 (very low) 14.2 7.8
2-(3,5-Dimethyl-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide ~2.1 0.5 (moderate) 14.7 6.9
  • The target compound ’s higher LogP (3.2) compared to the indole analog (2.1) suggests greater membrane permeability but poorer aqueous solubility.
  • Inobrodib’s extremely low solubility (<0.01 mg/mL) may limit bioavailability, necessitating formulation optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。